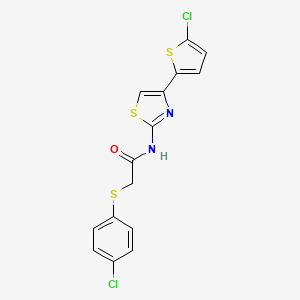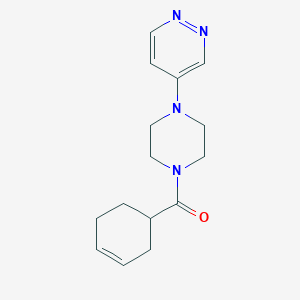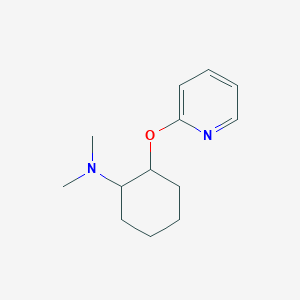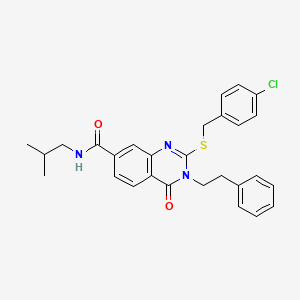
2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various disease processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide are still being studied. However, it has been shown to have anti-inflammatory, analgesic, and anticancer effects in various in vitro and in vivo studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its ability to inhibit the activity of certain enzymes and proteins, making it a useful tool for studying protein-protein interactions and enzyme activity. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, including its effects on protein-protein interactions and gene expression. Additionally, future research could focus on developing new synthetic methods for this compound and its analogs, as well as studying its potential as a tool for imaging and diagnostic applications.
Méthodes De Synthèse
The synthesis of 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide involves several steps. The first step involves the reaction of 4-chlorothiophenol with 4-chlorobenzyl chloride in the presence of a base to yield 4-(4-chlorophenylthio)thiophenol. The second step involves the reaction of 4-(4-chlorophenylthio)thiophenol with thionyl chloride to yield 4-(4-chlorophenylthio)thiophene-2-carbonyl chloride. The third step involves the reaction of 4-(4-chlorophenylthio)thiophene-2-carbonyl chloride with 2-amino-4-(5-chlorothiophen-2-yl)thiazole in the presence of a base to yield 2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide.
Applications De Recherche Scientifique
2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, this compound has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, this compound has been studied for its potential as a drug target for various diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS3/c16-9-1-3-10(4-2-9)21-8-14(20)19-15-18-11(7-22-15)12-5-6-13(17)23-12/h1-7H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWKBAHJZQSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848025.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2848026.png)

![5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2848032.png)
![8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2848034.png)


![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)


![3-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848042.png)

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848046.png)